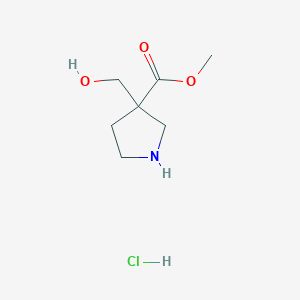

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(hydroxymethyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 3-(Carboxymethyl)pyrrolidine-3-carboxylate.

Reduction: 3-(Hydroxymethyl)pyrrolidine-3-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Beta-3 Adrenergic Receptor Agonism

One of the primary applications of this compound is its role as a beta-3 adrenergic receptor agonist. Research has demonstrated that derivatives of hydroxymethyl pyrrolidines can effectively stimulate these receptors, which are crucial in regulating metabolic processes such as lipolysis and thermogenesis. This property makes them candidates for treating obesity and metabolic disorders .

2. Neurological Effects

Studies have indicated that methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride may have neuroprotective effects. It has been investigated for its potential to mitigate neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acid esters under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including:

- Direct Alkylation : Using alkyl halides to introduce the hydroxymethyl group.

- Carboxylation Reactions : Employing carbon dioxide under pressure to introduce carboxylic functionalities.

Case Studies

1. Clinical Trials for Obesity Management

A notable clinical trial evaluated the efficacy of hydroxymethyl pyrrolidines as beta-3 adrenergic agonists in overweight patients. The study found significant reductions in body weight and fat mass, highlighting the compound's potential as a therapeutic agent for obesity management .

2. Neuroprotection in Animal Models

In animal models of Alzheimer's disease, methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function. These findings suggest that this compound could play a role in developing treatments for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid: The carboxylic acid precursor.

Pyrrolidine-3-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethyl and ester groups allows for versatile chemical modifications and interactions with biological targets.

Actividad Biológica

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride has the following chemical structure:

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry.

Biological Activities

The biological activities of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride can be categorized into several key areas:

- Antioxidant Activity :

- Antimicrobial Activity :

- Antidiabetic Potential :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is influenced by its structural features. The following table summarizes key findings related to the structure-activity relationship:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride against various pathogens. The results indicated substantial inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effective concentrations for therapeutic use.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by amyloid-beta peptides. The findings suggested that treatment with the compound significantly reduced cell death and oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research highlights the multifaceted biological activities of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride:

- Kinase Inhibition : Certain derivatives have shown selective inhibition of kinases involved in cancer progression, suggesting a role in cancer therapy .

- Beta-Adrenergic Receptor Agonism : The compound has been identified as a potential agonist for beta-3 adrenergic receptors, which are implicated in metabolic regulation .

Propiedades

IUPAC Name |

methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)2-3-8-4-7;/h8-9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHHHVYXSUPLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.